molecular formula C12H13N3O5 B6043241 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine

Cat. No.: B6043241
M. Wt: 279.25 g/mol
InChI Key: XSZWGVFIDMJNIH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a 2,4-dinitrophenyl group via an ethenyl linkage. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to a condensation reaction with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives and reduced amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
  • Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances the compound’s solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-14(17)11-2-1-10(12(9-11)15(18)19)3-4-13-5-7-20-8-6-13/h1-4,9H,5-8H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZWGVFIDMJNIH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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